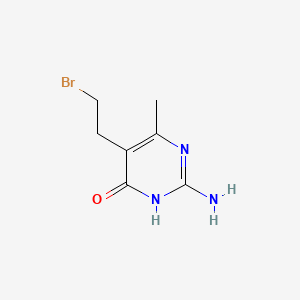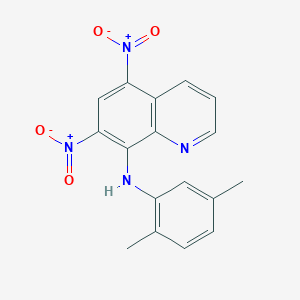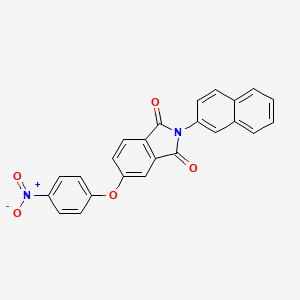![molecular formula C20H16FNO2 B11712052 2-fluoro-N-[4-(4-methylphenoxy)phenyl]benzamide](/img/structure/B11712052.png)
2-fluoro-N-[4-(4-methylphenoxy)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-N-[4-(4-metilfenoxi)fenil]benzamida es un compuesto orgánico que pertenece a la clase de las benzamidas. Se caracteriza por la presencia de un átomo de flúor en la posición 2 de la estructura de la benzamida y un grupo 4-metilfenoxi unido al anillo fenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2-fluoro-N-[4-(4-metilfenoxi)fenil]benzamida normalmente implica la reacción de cloruro de 2-fluorobenzoílo con 4-(4-metilfenoxi)anilina en presencia de una base como la trietilamina. La reacción se lleva a cabo en un disolvente orgánico como el diclorometano a temperatura ambiente. El producto se purifica mediante cromatografía en columna para obtener el compuesto deseado con alta pureza.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores automatizados y sistemas de flujo continuo puede aumentar la eficiencia y el rendimiento del proceso de producción. Además, la implementación de principios de química verde, como el reciclaje de disolventes y la minimización de residuos, puede hacer que la producción industrial sea más sostenible.
Análisis De Reacciones Químicas
Tipos de reacciones: 2-Fluoro-N-[4-(4-metilfenoxi)fenil]benzamida puede sufrir diversas reacciones químicas, incluyendo:
Reacciones de sustitución: El átomo de flúor puede ser sustituido por otros nucleófilos en condiciones apropiadas.
Reacciones de oxidación: El compuesto puede oxidarse para formar quinonas correspondientes u otros derivados oxidados.
Reacciones de reducción: La reducción del compuesto puede conducir a la formación de aminas u otros productos reducidos.
Reactivos y condiciones comunes:
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas, tioles o alcóxidos. Las condiciones normalmente implican el uso de disolventes apróticos polares y temperaturas elevadas.
Reacciones de oxidación: Se pueden utilizar reactivos como permanganato de potasio u óxido de cromo (VI) en condiciones ácidas o básicas.
Reacciones de reducción: Se emplean comúnmente agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Productos principales:
Reacciones de sustitución: Los productos incluyen benzamidas sustituidas con diversos grupos funcionales que reemplazan el átomo de flúor.
Reacciones de oxidación: Los productos incluyen quinonas u otros derivados oxidados.
Reacciones de reducción: Los productos incluyen aminas u otros derivados reducidos.
4. Aplicaciones en investigación científica
2-Fluoro-N-[4-(4-metilfenoxi)fenil]benzamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en estudios relacionados con la inhibición de enzimas e interacciones proteína-ligando.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Aplicaciones Científicas De Investigación
2-Fluoro-N-[4-(4-methylphenoxy)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
El mecanismo de acción de 2-fluoro-N-[4-(4-metilfenoxi)fenil]benzamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El átomo de flúor y el grupo 4-metilfenoxi desempeñan papeles cruciales en la unión a estos objetivos, lo que lleva a la inhibición o modulación de su actividad. Las vías exactas e interacciones moleculares dependen de la aplicación específica y el objetivo de interés.
Compuestos similares:
- 2-Fluoro-N-(4-fenoxifenil)benzamida
- 4-Fluoro-N-[3-(4-fluorobenzoil)amino]-5-(2-metilfenoxi)fenil]benzamida
- 3-Fluoro-N-(4-fenoxifenil)benzamida
Comparación: En comparación con compuestos similares, 2-fluoro-N-[4-(4-metilfenoxi)fenil]benzamida es única debido a la presencia del grupo 4-metilfenoxi, que puede influir en su reactividad química y afinidad de unión a objetivos moleculares.
Comparación Con Compuestos Similares
- 2-Fluoro-N-(4-phenoxyphenyl)benzamide
- 4-Fluoro-N-[3-(4-fluorobenzoyl)amino]-5-(2-methylphenoxy)phenyl]benzamide
- 3-Fluoro-N-(4-phenoxyphenyl)benzamide
Comparison: Compared to similar compounds, 2-fluoro-N-[4-(4-methylphenoxy)phenyl]benzamide is unique due to the presence of the 4-methylphenoxy group, which can influence its chemical reactivity and binding affinity to molecular targets
Propiedades
Fórmula molecular |
C20H16FNO2 |
|---|---|
Peso molecular |
321.3 g/mol |
Nombre IUPAC |
2-fluoro-N-[4-(4-methylphenoxy)phenyl]benzamide |
InChI |
InChI=1S/C20H16FNO2/c1-14-6-10-16(11-7-14)24-17-12-8-15(9-13-17)22-20(23)18-4-2-3-5-19(18)21/h2-13H,1H3,(H,22,23) |
Clave InChI |
JZXOQTVSWYGRFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11711970.png)

![2-ethoxy-4-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11711979.png)



![N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-9H-carbazol-9-amine](/img/structure/B11712001.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11712003.png)



![N-{1-[(2-{[1-(Benzoylamino)-2,2-dichlorovinyl]sulfanyl}-4-pyrimidinyl)sulfanyl]-2,2,2-trichloroethyl}benzamide](/img/structure/B11712046.png)

![5-benzyl-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11712060.png)
